6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1023816-81-0
VCID: VC5262159
InChI: InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

CAS No.: 1023816-81-0

Cat. No.: VC5262159

Molecular Formula: C15H16N2O4

Molecular Weight: 288.303

* For research use only. Not for human or veterinary use.

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid - 1023816-81-0

Specification

CAS No. 1023816-81-0
Molecular Formula C15H16N2O4
Molecular Weight 288.303
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid
Standard InChI InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19)
Standard InChI Key RIFBZXWNJWMZMA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Introduction

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is a chemical compound that has garnered attention in organic synthesis and pharmaceutical research due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid moiety. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective deprotection under acidic conditions.

Synthesis and Applications

The synthesis of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid typically involves the protection of the amino group on a quinoline derivative followed by the introduction of the carboxylic acid functionality. This compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Synthesis Steps:

  • Protection of the Amino Group: The amino group on the quinoline ring is protected using a Boc group.

  • Introduction of the Carboxylic Acid: The carboxylic acid group is introduced at the 2-position of the quinoline ring.

Biological and Pharmacological Potential

While specific biological activities of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid are not extensively documented, quinoline derivatives in general are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of the Boc group and the carboxylic acid moiety may influence its solubility and interaction with biological targets.

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